

An In-depth Technical Guide to DS17: A Cyclin K Molecular Glue Degradar

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Compound of Interest

Compound Name: DS17

Cat. No.: B12365037

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Executive Summary

DS17 is a potent and selective molecular glue degrader that induces the degradation of Cyclin K. By hijacking the CUL4-DDB1 E3 ubiquitin ligase complex, **DS17** facilitates the ubiquitination and subsequent proteasomal degradation of Cyclin K, a key regulator of transcription and cell cycle progression. This targeted protein degradation mechanism makes **DS17** a valuable tool for cancer research and a potential starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies associated with **DS17**.

Chemical Structure and Identification

DS17 is a complex heterocyclic molecule with a purine core. Its identity is defined by the following nomenclature and structural representations.

- IUPAC Name: (R)-2-((6-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)amino)-9-isopropyl-9H-purin-2-yl)amino)butan-1-ol
- SMILES String: CC(C)N1C=NC2=C1C(=NC(=N2)N--INVALID-LINK--CO)NCCC3=NC4=C(N3)C=C(C=C4)Cl
- Chemical Formula: C₂₂H₂₆Cl₂N₈O
- Molecular Weight: 505.41 g/mol

Physicochemical and Biological Properties

The properties of **DS17** are summarized in the tables below. Physicochemical properties are predicted using computational models, while biological properties are derived from experimental data reported in the primary literature.

Physicochemical Properties

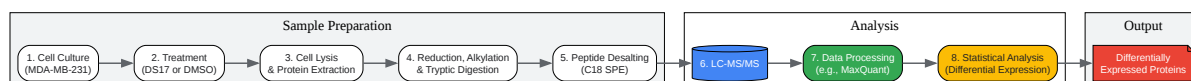
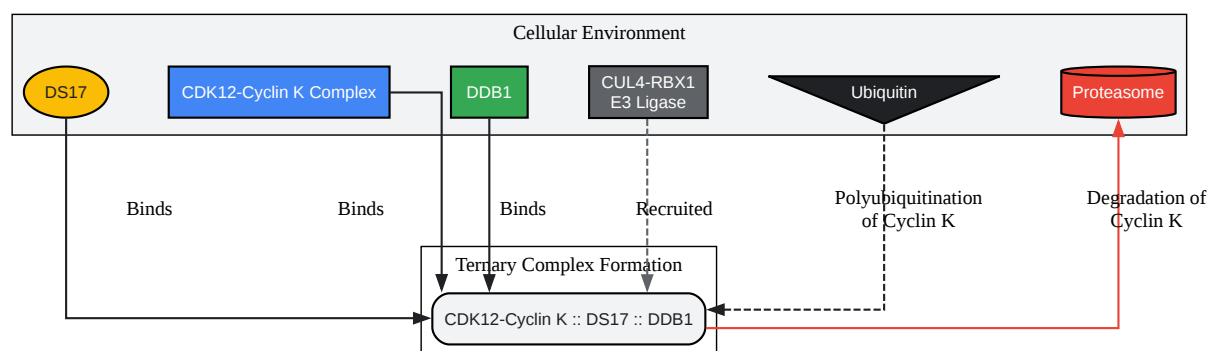
Property	Value	Source
Molecular Weight	505.41 g/mol	Calculated
logP	4.2	Predicted
Topological Polar Surface Area (TPSA)	134 Å ²	Predicted
Hydrogen Bond Donors	4	Predicted
Hydrogen Bond Acceptors	8	Predicted
Rotatable Bonds	7	Predicted

Biological Properties

Property	Value	Cell Line	Source
Mechanism of Action	Molecular glue-mediated degradation of Cyclin K	N/A	[Kozicka et al., 2024]
EC ₅₀ (Ternary Complex Formation)	13 nM	In vitro	[Kozicka et al., 2024]
Target Protein	Cyclin K	N/A	[Kozicka et al., 2024]
E3 Ligase Complex Hijacked	CUL4-DDB1	N/A	[Kozicka et al., 2024]

Mechanism of Action and Signaling Pathway

DS17 functions by inducing proximity between Cyclin K (in complex with its partner kinase CDK12) and the DDB1 substrate receptor of the CUL4 E3 ubiquitin ligase complex. This induced ternary complex formation leads to the polyubiquitination of Cyclin K and its subsequent degradation by the proteasome.



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